![molecular formula C11H8ClNO3 B2818604 2-Chloro-6-methoxyquinoline-3-carboxylic acid CAS No. 137612-85-2](/img/structure/B2818604.png)
2-Chloro-6-methoxyquinoline-3-carboxylic acid
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Overview
Description
2-Chloro-6-methoxyquinoline-3-carboxylic acid is a chemical compound with the empirical formula C11H8ClNO3 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCOc1ccc2nc(Cl)c(cc2c1)C(O)=O
. The InChI key for this compound is ZPOJSCBYMLQIEL-UHFFFAOYSA-N
.
Scientific Research Applications
Cannizzaro Reaction and Synthetic Utility
The Cannizzaro reaction of 2-chloro-3-formylquinolines, including compounds related to 2-chloro-6-methoxyquinoline-3-carboxylic acid, has been investigated. This reaction involves redox and methoxylation, yielding various products including 2-methoxyquinoline-3-carboxylic acids. These compounds are further utilized in synthesizing 2-acetylfuro[2,3-b]quinolines, highlighting their synthetic utility in creating alkaloid analogues (Kumar, Shankar, & Rajendran, 2012).
Natural Occurrence in Ephedra Species
This compound and its derivatives have been isolated from Ephedra species. A notable compound, 4-hydroxy-6-methoxyquinoline-2-carboxylic acid, was identified in Ephedra pachyclada ssp. sinaica, indicating the natural occurrence of these compounds in certain plant species (Starratt & Caveney, 1996).
Chemosensor for Metal Ions
5-Chloro-8-methoxyquinoline appended diaza-18-crown-6, a compound related to this compound, has been characterized as a chemosensor for cadmium ions. Its unique properties allow for selective fluorescence-based detection of Cd^2+ ions, potentially useful in monitoring waste effluent streams and food products (Prodi et al., 2001).
Antimicrobial Screening
Various derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. Studies have shown that these compounds exhibit significant antibacterial and antifungal activities, making them valuable in the development of new antimicrobial agents (Tabassum et al., 2014).
Luminescence Properties
Cyano functionalized 6-methoxyquinolin-2-ones, closely related to this compound, have been studied for their luminescence properties. These compounds exhibit significant fluorescence, which could be leveraged in the development of novel luminescent materials or sensors (Enoua, Uray, & Stadlbauer, 2009).
Safety and Hazards
2-Chloro-6-methoxyquinoline-3-carboxylic acid is classified as a combustible solid . It’s recommended to avoid formation of dust and aerosols . It should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place . It should also be stored away from strong oxidizing agents .
Mechanism of Action
Target of Action
This compound is a unique chemical used by early discovery researchers
Biochemical Pathways
The compound is part of a collection of unique chemicals used in proteomics research , suggesting it may interact with protein-related pathways.
Result of Action
As a biochemical used in proteomics research , it may have effects on protein structures or functions, but specific effects are currently unknown.
properties
IUPAC Name |
2-chloro-6-methoxyquinoline-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c1-16-7-2-3-9-6(4-7)5-8(11(14)15)10(12)13-9/h2-5H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPOJSCBYMLQIEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=C(N=C2C=C1)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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